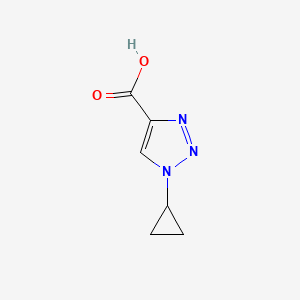

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1188375-37-2

Cat. No.: VC2566465

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188375-37-2 |

|---|---|

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 1-cyclopropyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

| Standard InChI Key | HBRVWQZNYJKJEF-UHFFFAOYSA-N |

| SMILES | C1CC1N2C=C(N=N2)C(=O)O |

| Canonical SMILES | C1CC1N2C=C(N=N2)C(=O)O |

Introduction

Physical and Chemical Properties

Basic Information and Identifiers

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is characterized by specific chemical and physical parameters that define its properties and behavior in various chemical environments. The compound is identified through several standardized nomenclature systems and identifiers as detailed below:

| Property | Value |

|---|---|

| CAS Number | 1188375-37-2 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| SMILES | C1CC1N2C=C(N=N2)C(=O)O |

| InChI | InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

| InChIKey | HBRVWQZNYJKJEF-UHFFFAOYSA-N |

| European Community (EC) Number | 821-859-5 |

This compound is also known by several synonyms including 1-cyclopropyl-1H- triazole-4-carboxylic acid, 1-cyclopropyltriazole-4-carboxylic acid, and MFCD20524847, facilitating its identification across different chemical databases and literature sources .

Structural Features

The molecular structure of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid consists of a 1,2,3-triazole core, which is a five-membered heterocyclic ring containing three adjacent nitrogen atoms. The compound's distinct structural elements include:

-

A cyclopropyl group attached to the N1 position of the triazole ring

-

A carboxylic acid functional group at the C4 position of the triazole ring

-

A planar triazole ring system that contributes to its aromaticity

The presence of the cyclopropyl group introduces unique steric and electronic properties to the molecule, affecting its reactivity and biological interactions. The three-membered cyclopropyl ring creates a specific spatial arrangement that can influence how the molecule interacts with biological targets .

Spectroscopic and Physicochemical Properties

The compound exhibits distinct spectroscopic characteristics that aid in its identification and purity assessment. Mass spectrometry data reveals several common adducts with corresponding mass-to-charge ratios (m/z) and predicted collision cross-section (CCS) values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.06111 | 134.8 |

| [M+Na]⁺ | 176.04305 | 146.9 |

| [M+NH₄]⁺ | 171.08765 | 141.8 |

| [M+K]⁺ | 192.01699 | 145.9 |

| [M-H]⁻ | 152.04655 | 141.2 |

| [M+Na-2H]⁻ | 174.02850 | 142.2 |

| [M]⁺ | 153.05328 | 139.1 |

| [M]⁻ | 153.05438 | 139.1 |

These values are particularly useful in analytical chemistry for compound identification and structural validation using liquid chromatography-mass spectrometry techniques .

Synthesis Methods

Click Chemistry Approach

The most common synthetic method for producing 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that falls under the broader category of "click chemistry." This approach is particularly valued for its high efficiency, selectivity, and mild reaction conditions .

The synthesis typically involves the following key steps:

-

Preparation of a cyclopropyl azide derivative

-

Reaction with an alkyne containing a carboxylic acid functional group (or a precursor that can be converted to a carboxylic acid)

-

Copper(I)-catalyzed cycloaddition to form the triazole ring

-

Purification of the final product

This synthetic route offers several advantages, including high yields, regioselectivity, and compatibility with various functional groups. The reaction can be performed under mild conditions, making it suitable for large-scale production .

Alternative Synthetic Routes

Besides the click chemistry approach, alternative methods for synthesizing 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives include:

-

Direct functionalization of pre-formed triazole rings with cyclopropyl groups

-

Sequential construction of the triazole ring using cyclopropyl-substituted precursors

-

Modifications of existing triazole compounds through functional group transformations

These alternative routes may be preferred in specific scenarios, such as when working with sensitive functional groups or when seeking to introduce structural diversity into the compound.

Applications in Medicinal Chemistry

Drug Discovery and Development

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid serves as a key intermediate in medicinal chemistry and drug development. Its importance stems from several factors:

-

The triazole ring provides a rigid scaffold that can orient functional groups in specific spatial arrangements

-

The cyclopropyl group contributes to unique binding interactions with biological targets

-

The carboxylic acid moiety offers a site for further derivatization and conjugation

These properties make the compound valuable for creating potential therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles .

Therapeutic Target Areas

Research indicates that derivatives of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid show promise in several therapeutic areas:

-

Anti-inflammatory agents: The triazole scaffold has been incorporated into molecules that modulate inflammatory pathways

-

Antimicrobial compounds: Structurally related triazole-4-carboxamides have demonstrated promising antimicrobial properties

-

Antiviral therapies: The structural features of the compound make it suitable for developing agents that interact with viral proteins

-

Enzyme inhibitors: The compound can be modified to create selective inhibitors of specific enzymes

The versatility of this compound as a building block allows medicinal chemists to explore diverse chemical space in search of novel bioactive molecules .

Structure-Activity Relationships

Key Structural Elements

Structure-activity relationship studies involving 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have identified several structural features that contribute to biological activity:

-

Triazole core: Provides hydrogen bond acceptors through its nitrogen atoms and contributes to π-π stacking interactions with aromatic residues in biological targets

-

Cyclopropyl group: Introduces conformational constraints and hydrophobic interactions that can enhance binding affinity and selectivity

-

Carboxylic acid moiety: Offers hydrogen bond donor and acceptor capabilities, as well as opportunities for salt bridge formation with positively charged residues in proteins

Understanding these structure-activity relationships is crucial for rational drug design and optimization of lead compounds derived from this scaffold .

Biological Interactions

The biological activity of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives stems from their ability to interact with specific molecular targets. The compound can:

-

Form hydrogen bonds with amino acid residues in protein binding sites

-

Engage in π-π stacking interactions with aromatic amino acids

-

Establish hydrophobic contacts through its cyclopropyl group

-

Create ionic interactions through its carboxylic acid group

These diverse interaction modes contribute to the compound's potential for developing drugs with high specificity and affinity for their targets .

Related Compounds and Structural Analogs

Comparative Analysis of Structural Analogs

Several structural analogs of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and studied, each featuring modifications that alter their chemical and biological properties:

| Compound | Structural Difference | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | Reference compound | 153.14 | 1188375-37-2 |

| 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | Methylene spacer between cyclopropyl and triazole | 167.17 | 1341761-69-0 |

| 5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | Cyclopentyl group at C5 position | 221.26 | 1785204-43-4 |

| 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Trifluoromethyl group at C5 position | 221.14 | 1375244-62-4 |

These structural variations can significantly impact the physicochemical properties and biological activities of the compounds, offering opportunities for fine-tuning their performance in specific applications .

Structural Modifications and Their Effects

Various modifications of the basic 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid structure have been explored to enhance specific properties:

-

Substitution at the C5 position: Introduction of groups such as cyclopentyl or trifluoromethyl can alter lipophilicity, metabolic stability, and binding affinity

-

Derivatization of the carboxylic acid group: Conversion to amides, esters, or other functional groups can improve pharmacokinetic properties or target specificity

-

Modifications of the cyclopropyl group: Replacement with other cycloalkyl or alkyl groups can influence the three-dimensional structure and receptor interactions

Each modification creates compounds with unique properties that may be advantageous for specific applications in medicinal chemistry and drug development .

| Supplier | Product Code/Number | Package Size | Purity |

|---|---|---|---|

| Sigma-Aldrich | CVT00007 | Various | Not specified |

| ChemicalBook | CB62744964 | Various | ≥95% |

| Aladdin Scientific | ALA-C166301-1g | 1 gram | Not specified |

| MySkinRecipes | 86533 | 0.1 gram | ≥95% |

These commercial sources facilitate access to the compound for research purposes, enabling scientists to explore its properties and applications without the need for in-house synthesis .

Current Research Trends and Future Perspectives

Emerging Applications

Current research on 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and related triazole compounds is expanding into several promising areas:

-

Targeted protein degradation: The compound is being explored as a building block for protein degrader molecules

-

Fragment-based drug discovery: Its relatively small size and defined hydrogen bonding pattern make it suitable as a fragment for growing into larger drug-like molecules

-

Peptidomimetics: The triazole ring can serve as a rigid isostere for peptide bonds, leading to metabolically stable peptide analogs

-

Chemical biology probes: Derivatives of the compound can be used to study biological processes and validate therapeutic targets

These emerging applications highlight the compound's versatility beyond traditional medicinal chemistry approaches .

Future Research Directions

Future research involving 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is likely to focus on:

-

Optimization of synthetic routes for more efficient and environmentally friendly production

-

Development of novel derivatives with enhanced biological activities

-

Exploration of applications in materials science and polymer chemistry

-

Investigation of the compound's potential in combination therapies

-

Elucidation of detailed structure-activity relationships through computational and experimental approaches

These research directions will further expand the utility of this versatile scaffold in various scientific disciplines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume